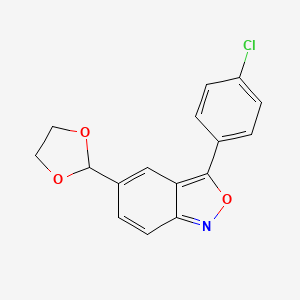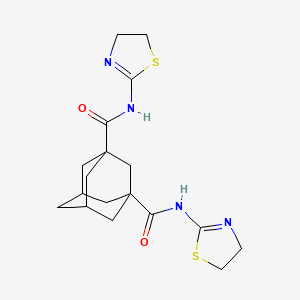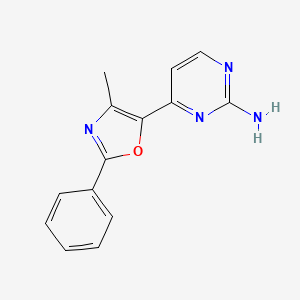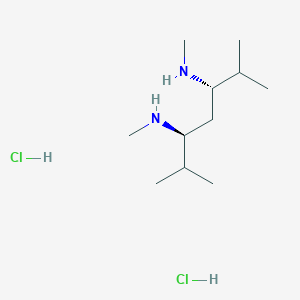
3-(4-Chlorophenyl)-5-(1,3-dioxolan-2-yl)-2,1-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-Chlorophenyl)-5-(1,3-dioxolan-2-yl)-2,1-benzoxazole” is a complex organic molecule that contains a benzoxazole ring, a chlorophenyl group, and a dioxolane ring . Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. They are known for their diverse biological activities and are used in the synthesis of various pharmaceuticals .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it may involve the reaction of the appropriate phenol with a dioxolane and a benzoxazole under suitable conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzoxazole ring, a chlorophenyl group, and a dioxolane ring. The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The benzoxazole ring might undergo electrophilic substitution reactions, while the dioxolane ring could potentially be opened under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzoxazole ring might contribute to its stability and the chlorophenyl group could influence its lipophilicity .Scientific Research Applications
Synthesis and Biological Activities
Research has focused on synthesizing derivatives and exploring their biological activities. For instance, compounds with structures similar to 3-(4-Chlorophenyl)-5-(1,3-dioxolan-2-yl)-2,1-benzoxazole have been synthesized to exhibit fungicidal and antimicrobial activities. These compounds are prepared through methods such as ketalization of benzophenones and subsequent reactions to form azoles with significant biological functions (Talismanov & Popkov, 2007), (Bektaş et al., 2007). Additionally, compounds with structural similarities have been evaluated for their pharmacological properties, including anticonvulsant activities, hinting at the potential for drug development (Faizi et al., 2012).
Chemical Synthesis Methods
Innovative synthetic methods have been explored to create derivatives efficiently. For example, microwave-assisted synthesis offers rapid and efficient pathways to produce heterocyclic compounds with potential pharmacological activities (Mistry & Desai, 2006). Such methods not only improve the yield and purity of the desired products but also contribute to the green chemistry initiative by reducing reaction times and environmental impact.
Photophysical Properties
The study of photophysical properties is another significant application. Compounds with benzoxazole cores have been explored for their fluorescent properties, which can be applied in material science and as sensors. For instance, derivatives exhibiting blue and green fluorescence under specific conditions have been synthesized, showing potential for applications in optical materials and fluorescent probes (Tanaka & Komiya, 2002).
Environmental and Material Science Applications
Moreover, the synthesis and application of benzoxazole derivatives extend to environmental and material sciences, where they can be used as probes for sensing pH changes and metal cations. This application is crucial for environmental monitoring and the development of responsive materials (Tanaka et al., 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(4-chlorophenyl)-5-(1,3-dioxolan-2-yl)-2,1-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c17-12-4-1-10(2-5-12)15-13-9-11(16-19-7-8-20-16)3-6-14(13)18-21-15/h1-6,9,16H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEOPFJOLJBXEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-5-(1,3-dioxolan-2-yl)-2,1-benzoxazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)biphenyl-4-sulfonamide](/img/structure/B2913473.png)

![Tert-butyl N-[(1R,2R,4S,6S)-6-amino-2-bicyclo[2.2.2]octanyl]carbamate;hydrochloride](/img/structure/B2913475.png)


![tert-Butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2913480.png)


![2-[(4-ethoxyphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic Acid](/img/structure/B2913483.png)


![N-(1,1-dioxothiolan-3-yl)(2-methyl-4,9-dioxonaphtho[2,3-b]furan-3-yl)carboxami de](/img/structure/B2913487.png)
